molecular formula C12H12N2O3 B1408432 ethyl 2-acetyl-2H-indazole-6-carboxylate CAS No. 1858242-11-1

ethyl 2-acetyl-2H-indazole-6-carboxylate

Cat. No. B1408432
CAS RN: 1858242-11-1
M. Wt: 232.23 g/mol
InChI Key: YELHQARABGQFEH-UHFFFAOYSA-N
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Description

Ethyl 2-acetyl-2H-indazole-6-carboxylate is a chemical compound with the molecular formula C12H12N2O3 . It has a molecular weight of 232.24 g/mol .


Molecular Structure Analysis

Indazoles, including this compound, consist of three tautomeric forms in which 1H-tautomers (indazoles) and 2H-tautomers (isoindazoles) exist in all phases . The thermodynamic internal energy calculation of these tautomers points to 1H-indazole as the predominant and stable form over 2H-indazole .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 232.24 g/mol .

Scientific Research Applications

  • Synthesis and Characterization of Novel Compounds

    • Ghelani, Khunt, and Naliapara (2017) explored the synthesis of novel indazole-bearing oxadiazole derivatives, highlighting their antimicrobial activity. This research is significant in understanding the chemical properties and potential applications of ethyl 2-acetyl-2H-indazole-6-carboxylate in developing new compounds (Ghelani, Khunt, & Naliapara, 2017).
  • Key Intermediates in Drug Synthesis

    • Wu Zhongshi (2010) conducted a study on the synthesis of 2,3-diethyl-6-nitro-2H-indazole, emphasizing its role as a key intermediate in novel molecule-targeting angiogenesis inhibitors with anti-tumor activity (Wu Zhongshi, 2010).
  • Synthesis of Chiral Compounds

    • Cox, Prager, and Svensson (2003) demonstrated the synthesis of chiral 2-aminoalkyloxazole-4-carboxylates from isoxazol-5(2H)-ones, showcasing the potential of this compound in producing chiral molecules (Cox, Prager, & Svensson, 2003).
  • N-Difluoromethylation Processes

    • Hong et al. (2020) described a mild and scalable procedure for N-1-difluoromethylation, extending its application to various indazole derivatives including this compound (Hong et al., 2020).
  • Phosphine-Catalyzed Annulation Synthesis

    • Zhu, Lan, and Kwon (2003) explored a phosphine-catalyzed annulation synthesis, where ethyl 2-methyl-2,3-butadienoate underwent [4 + 2] annulation, showing a connection to this compound in the synthesis of complex organic structures (Zhu, Lan, & Kwon, 2003).
  • Synthesis of Thiazole Derivatives

    • Dovlatyan et al. (2004) focused on the synthesis of N-substituted 2-amino-4-methylthiazole-5-carboxylic acid derivatives, demonstrating the broad utility of this compound in the production of thiazole derivatives (Dovlatyan et al., 2004).
  • Antitubercular Agent Synthesis

    • Abo-Ashour et al. (2018) synthesized hybrids of 2-amino-4-methylthiazole with 5-ethyl carboxylate functionality, highlighting the role of this compound in creating potential antitubercular agents (Abo-Ashour et al., 2018).
  • Antibacterial Compound Synthesis

    • Velpula et al. (2015) reported the synthesis of novel 3,6-disubstituted coumarin derivatives using this compound, demonstrating its utility in developing antibacterial compounds (Velpula et al., 2015).
  • Synthesis of Cyclohexanones

    • Vafina et al. (2001) explored the synthesis of 2,4-bis(ethoxycarbonyl)- and 2,4-diacetyl-3-hetaryl-5-hydroxy-5-methylcyclohexanones, indicating the potential of this compound in synthesizing cyclohexanone derivatives (Vafina et al., 2001).
  • Functionalized Indazole Derivatives

    • Fraile et al. (2011) reported the synthesis of novel 3-heteroaryl N-1-functionalized indazoles, utilizing this compound in cross-coupling reactions to produce functionalized indazole derivatives (Fraile et al., 2011).
  • N-Acetylated Derivative Synthesis

    • Kusakiewicz-Dawid et al. (2007) focused on the synthesis and properties of N-acetylated derivatives of ethyl 3-amino-1H-pyrazole-4-carboxylate, showing the chemical versatility of this compound in producing acetylated products (Kusakiewicz-Dawid et al., 2007).

Safety and Hazards

Safety information for ethyl 2-acetyl-2H-indazole-6-carboxylate indicates that it may be harmful if swallowed, inhaled, or in contact with skin . It may cause skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

ethyl 2-acetylindazole-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3/c1-3-17-12(16)9-4-5-10-7-14(8(2)15)13-11(10)6-9/h4-7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YELHQARABGQFEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=NN(C=C2C=C1)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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